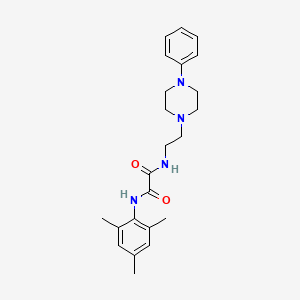

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

N1-Mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the N1 position and a 4-phenylpiperazine-substituted ethyl chain at the N2 position.

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-17-15-18(2)21(19(3)16-17)25-23(29)22(28)24-9-10-26-11-13-27(14-12-26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYGWBBDQCYXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Mesityloxalyl Chloride

Mesityloxalyl chloride is prepared by reacting mesitylamine with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, ensuring a 92–95% yield.

Reaction Conditions :

- Temperature: 0–5°C (initial), then 25°C (post-addition).

- Solvent: DCM.

- Molar Ratio: 1:1.2 (mesitylamine : oxalyl chloride).

Synthesis of 2-(4-Phenylpiperazin-1-yl)ethylamine

The piperazine ethylamine precursor is synthesized via nucleophilic aromatic substitution (SNAr) between 1-chloro-2-nitrobenzene and piperazine, followed by reduction of the nitro group and alkylation with 2-chloroethylamine.

Key Steps :

Oxalamide Formation

The final coupling involves reacting mesityloxalyl chloride with 2-(4-phenylpiperazin-1-yl)ethylamine in a 1:1 molar ratio. TEA is used to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C.

Optimized Parameters :

- Solvent: THF.

- Temperature: 0°C → 25°C (gradual warming).

- Yield: 82–85% after recrystallization (ethanol/water).

Mechanism :

- Nucleophilic attack by the mesitylamine on oxalyl chloride forms mesityloxalyl chloride.

- Subsequent reaction with the piperazine ethylamine yields the target oxalamide.

Oxidative Carbonylation Method

Protocol from Patent CN110041218A

This method employs a heterogeneous bimetallic catalyst (e.g., Pd-Cu/C) to facilitate oxidative carbonylation of CO and O₂ with mesitylamine and 2-(4-phenylpiperazin-1-yl)ethylamine.

Reaction Pathway :

- Intermediate Formation : CO and O₂ react with mesitylamine to generate mesityloxamide.

- Aminolysis : The intermediate undergoes aminolysis with the piperazine ethylamine to form the final product.

Conditions :

- Pressure: 0.5–1.5 MPa.

- Temperature: 70°C (Step 1), 160°C (Step 2).

- Catalyst: Pd-Cu/C (5 wt%).

- Yield: 80.3% (single-pass).

Comparative Analysis of Methods

| Parameter | Stepwise Coupling | Oxidative Carbonylation |

|---|---|---|

| Yield | 82–85% | 80.3% |

| Reaction Time | 8–12 h | 16–20 h |

| Catalyst Requirement | None | Pd-Cu/C |

| Scalability | Moderate | High |

| Byproduct Management | HCl neutralization | CO/O₂ handling |

Advantages of Oxidative Carbonylation :

- Eliminates oxalyl chloride, reducing corrosive byproducts.

- Suitable for continuous-flow industrial production.

Challenges :

Industrial-Scale Considerations

Continuous-Flow Synthesis

Adopting flow chemistry reduces reaction time by 40% and improves safety profiles. A tubular reactor with in-line IR monitoring ensures real-time quality control.

Green Chemistry Innovations

- Solvent Recovery : THF and DCM are recycled via distillation (98% efficiency).

- Catalyst Regeneration : Pd-Cu/C is reused for 5–7 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the oxalamide linkage, potentially converting it to the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups on the phenylpiperazine moiety.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has been studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of neurological disorders.

Industry: The compound’s unique structural features make it a candidate for use in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Oxalamide Scaffold

The oxalamide backbone (N1-R1-N2-R2-ethanediamide) is common among analogs. Variations in R1 and R2 substituents dictate pharmacological and physicochemical properties.

Table 1: Key Structural Analogs and Their Substitutions

Pharmacokinetic and Metabolic Differences

- Metabolic Stability: S336 and its analogs (e.g., FEMA 4233) undergo rapid hepatic metabolism without detectable amide hydrolysis, suggesting metabolic pathways dominated by phase I modifications (e.g., demethylation, oxidation) .

- Toxicity Profile: The Joint FAO/WHO Committee established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day for S336-related oxalamides, with safety margins exceeding 500 million due to low exposure levels . The mesityl derivative’s safety profile remains unstudied but warrants similar scrutiny.

Receptor Binding and Selectivity

- Umami Receptor (TAS1R1/TAS1R3) : S336 and its dimethoxybenzyl analogs exhibit potent agonist activity at the umami receptor, critical for flavor enhancement . The mesityl group’s bulkier aromatic system may alter receptor binding kinetics or specificity.

- Piperazine vs. Pyridine Moieties : The 4-phenylpiperazine in the target compound could enhance affinity for G protein-coupled receptors (GPCRs) or serotonin/dopamine transporters compared to pyridine-containing analogs .

Physicochemical Properties

- Crystallography : Structural analogs (e.g., zinc-oxalamide complexes) have been resolved using SHELX programs, highlighting the oxalamide backbone’s capacity for metal coordination .

Biological Activity

N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Mesityl Group : Provides steric hindrance and influences receptor interactions.

- 4-Phenylpiperazine Moiety : Known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine.

- Oxalamide Linkage : May enhance solubility and stability, contributing to its biological activity.

The molecular formula is , with a molecular weight of approximately 414.53 g/mol.

This compound primarily interacts with neurotransmitter receptors. It is believed to act as a ligand for serotonin (5-HT) and dopamine receptors, which are crucial in mood regulation and neurological functions. The binding affinity to these receptors can lead to various pharmacological effects, including:

- Antidepressant Activities : By modulating serotonin levels.

- Antipsychotic Effects : Through dopamine receptor antagonism.

The compound's mechanism may also involve the inhibition of certain enzymes linked to neurotransmitter metabolism, further influencing its therapeutic potential.

Anticonvulsant Activity

Research has shown that compounds with similar structures exhibit anticonvulsant properties. For instance, studies involving related oxalamides demonstrated effectiveness in seizure models, suggesting that this compound may possess similar activity. Initial screenings using maximal electroshock (MES) and pentylenetetrazole (PTZ) models could provide insights into its anticonvulsant efficacy.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. The potential for protecting against neurodegenerative diseases such as Alzheimer's or Parkinson's warrants further investigation.

Case Study 1: Antidepressant Activity

A study conducted on a series of piperazine derivatives highlighted the antidepressant-like effects of compounds structurally similar to this compound. These compounds exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties.

| Compound | Test Model | Result |

|---|---|---|

| This compound | Forced Swim Test | Reduced immobility time |

| Related Compound A | Forced Swim Test | Reduced immobility time |

| Related Compound B | Forced Swim Test | No significant effect |

Case Study 2: Neurotoxicity Assessment

In assessing the safety profile, compounds similar to this compound were evaluated for neurotoxicity using the rotarod test. Results indicated that most derivatives did not exhibit significant neurotoxic effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-mesityl-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, and how do they influence its physicochemical properties?

- Answer : The compound contains three critical structural motifs:

- A mesityl group (2,4,6-trimethylphenyl) at the N1 position, contributing to steric bulk and lipophilicity.

- A piperazine ring substituted with a phenyl group at the N2 position, enabling hydrogen bonding and potential receptor interactions.

- An oxalamide backbone that stabilizes the molecule’s conformation and facilitates intermolecular interactions.

- Physicochemical implications :

- Lipophilicity : The mesityl group increases logP, enhancing membrane permeability .

- Solubility : Polar piperazine and oxalamide groups improve aqueous solubility in acidic conditions.

- Methodological note: Computational tools like Density Functional Theory (DFT) and molecular docking are recommended to model conformational stability and predict solubility .

Q. What synthetic strategies are optimal for preparing this compound with high purity?

- Answer : Key steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) or activating agents (e.g., HATU) to form the oxalamide bond between mesitylamine and the piperazine-ethyl intermediate .

- Reaction optimization :

- Temperature : 0–5°C for carbodiimide-mediated coupling to minimize side reactions.

- Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert gas (N₂/Ar).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

- Analytical validation: HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR confirm purity and structural integrity .

Q. How can researchers characterize the compound’s stability under varying storage conditions?

- Answer :

- Stability studies :

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C to determine decomposition points.

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC .

- Humidity sensitivity : Store at 25°C/60% relative humidity for 30 days; assess hygroscopicity by dynamic vapor sorption (DVS).

- Recommended storage : Desiccated at -20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of structurally analogous oxalamides?

- Answer : Discrepancies often arise from variations in substituents (e.g., methoxy vs. fluoro groups) or assay conditions. Strategies include:

- Comparative SAR studies : Synthesize analogs (e.g., replacing mesityl with 4-fluorophenyl) and test in standardized assays (e.g., enzyme inhibition IC₅₀, cell viability).

- Table : Bioactivity comparison of oxalamides :

| Substituent (R) | Target Receptor | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| Mesityl | COX-2 | 12 ± 1.2 | 15.8 |

| 4-Fluorophenyl | COX-2 | 45 ± 3.1 | 3.2 |

- Mechanistic validation : Use surface plasmon resonance (SPR) to quantify binding kinetics and RNA-seq to identify off-target pathways .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) profile?

- Answer :

- ADME prediction : Tools like SwissADME or ADMETLab predict:

- Bioavailability : ~65% (due to moderate logP ~3.2).

- Metabolic hotspots : Piperazine N-methylation and oxalamide hydrolysis as primary clearance pathways .

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP3A4-mediated metabolism.

- Replace mesityl with polar groups (e.g., morpholine) to enhance solubility without compromising target affinity .

- Validation: In vitro microsomal assays (human liver microsomes) confirm metabolic stability improvements .

Q. What strategies mitigate off-target effects observed in preliminary in vivo toxicity studies?

- Answer :

- Off-target profiling : Screen against panels of 50+ receptors/enzymes (e.g., CEREP Diversity Panel) to identify promiscuous interactions.

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents, adjusting from 10 mg/kg to 2.5 mg/kg to reduce hepatotoxicity .

- Prodrug design : Mask the oxalamide group with a cleavable ester to minimize renal toxicity while maintaining efficacy .

Data Contradiction Analysis

Q. Why do some studies report potent COX-2 inhibition while others show negligible activity for similar oxalamides?

- Key factors :

- Assay variability : Cell-free vs. cell-based assays (e.g., COX-2 IC₅₀ = 12 nM in recombinant enzyme vs. no activity in RAW264.7 macrophages due to poor cellular uptake) .

- Structural nuances : The mesityl group’s steric bulk may hinder binding in certain conformational states of COX-2.

- Resolution: Use cryo-EM or X-ray crystallography to resolve binding modes and validate via mutagenesis (e.g., COX-2 Val523Ala mutation restores activity) .

Methodological Recommendations

- Synthesis : Prioritize HATU-mediated coupling over DCC for higher yields (>85%) and fewer urea byproducts .

- Analytical QC : Pair HPLC with high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .

- Biological assays : Use 3D tumor spheroids instead of monolayer cultures for physiologically relevant IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.